Furfuryl propionate

Description

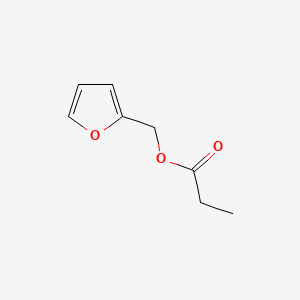

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

furan-2-ylmethyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-2-8(9)11-6-7-4-3-5-10-7/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGBXNZSSTFWRFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862312 | |

| Record name | Furfuryl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Oily liquid which darkens on exposure to light, green banana odour | |

| Record name | Furfuryl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/710/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

195.00 to 196.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Furanylmethyl propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037728 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, slightly soluble in water, miscible (in ethanol) | |

| Record name | 2-Furanylmethyl propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037728 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Furfuryl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/710/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.076-1.086 | |

| Record name | Furfuryl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/710/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

623-19-8 | |

| Record name | Furfuryl propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furfuryl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furfuryl propionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35556 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Furanmethanol, 2-propanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furfuryl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furfuryl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURFURYL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EY0D04ABR5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Furanylmethyl propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037728 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Furfuryl Propionate from Furfuryl Alcohol and Propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of furfuryl propionate (B1217596), an ester with applications in the flavor, fragrance, and pharmaceutical industries. The document details the core chemical principles, experimental methodologies, and quantitative data pertinent to the synthesis of this compound from furfuryl alcohol and propanoic acid. The information is presented to be of maximal utility for researchers and professionals in drug development and related scientific fields.

Introduction

Furfuryl propionate is a furan (B31954) derivative ester characterized by a fruity aroma.[1] Its synthesis is typically achieved through the esterification of furfuryl alcohol with propanoic acid. This reaction can be catalyzed by traditional acid catalysts (Fischer-Speier esterification) or, more recently, by enzymatic catalysts such as lipases, offering a greener and more selective synthetic route. The choice of catalyst and reaction conditions significantly impacts the reaction yield, purity of the product, and the overall efficiency of the process. This guide will explore both chemical and enzymatic approaches to the synthesis of this compound.

Synthesis Methodologies

The primary method for synthesizing this compound is the direct esterification of furfuryl alcohol and propanoic acid. Below are detailed experimental protocols for both acid-catalyzed and enzyme-catalyzed methods.

Acid-Catalyzed Synthesis (Fischer-Speier Esterification)

This method employs a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification reaction.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine furfuryl alcohol and propanoic acid. An excess of one reactant, typically the alcohol, can be used to drive the equilibrium towards the product. A common molar ratio is 1:1.5 of furfuryl alcohol to propanoic acid.

-

Catalyst Addition: Add a catalytic amount of a strong acid (e.g., 0.5-2 mol% of concentrated sulfuric acid or p-toluenesulfonic acid) to the reactant mixture.

-

Reaction: Heat the mixture to reflux with continuous stirring. The reaction temperature will depend on the boiling point of the reactants and the optional solvent. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: After the reaction is complete (typically after several hours), cool the mixture to room temperature. Neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate). The solvent is then removed under reduced pressure.

-

Final Purification: The crude this compound can be further purified by vacuum distillation to obtain a high-purity product.

Enzymatic Synthesis using Immobilized Lipase (B570770)

Enzymatic synthesis offers a milder and more selective alternative to acid catalysis, often leading to higher purity products and avoiding harsh reaction conditions. Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), are commonly used.[2]

Experimental Protocol (Adapted from the synthesis of other furfuryl esters):

-

Reactant and Enzyme Preparation: In a temperature-controlled reaction vessel, combine furfuryl alcohol and propanoic acid, typically in an equimolar ratio (1:1).[3] A solvent-free system can be employed, or a non-polar organic solvent like toluene (B28343) can be used.[4]

-

Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) to the mixture. The enzyme loading is typically between 5-10% (w/w) of the total reactant weight.[5]

-

Reaction: Incubate the mixture at a controlled temperature, generally between 40-60°C, with constant agitation (e.g., 150-200 rpm).[6] The reaction progress is monitored over time (e.g., 24-48 hours) by analyzing samples using GC or HPLC.

-

Enzyme Recovery and Product Isolation: After the reaction, the immobilized enzyme can be easily recovered by filtration for potential reuse.

-

Purification: The reaction mixture, now free of the enzyme, can be purified. If a solvent was used, it is removed under reduced pressure. Further purification can be achieved by vacuum distillation.

Quantitative Data

The following tables summarize typical reaction parameters and outcomes for the synthesis of furfuryl esters. Due to a lack of specific literature for this compound, data from analogous enzymatic syntheses of other furfuryl esters are presented for comparison and as a starting point for optimization.

Table 1: Reaction Conditions for Enzymatic Synthesis of Furfuryl Esters

| Parameter | Furfuryl Acetate (B1210297) Synthesis[4] | Furfuryl Oleate Synthesis[5] |

| Enzyme | Immobilized Burkholderia cepacia Lipase | Novozym 435 |

| Reactants | Furfuryl alcohol, Acyl donor | Furfuryl alcohol, Oleic acid |

| Molar Ratio (Alcohol:Acid) | 1:2 | 1:1 |

| Enzyme Loading | 30 mg in 3 mL solvent | 5% (w/w) |

| Solvent | Toluene | Solvent-free |

| Temperature | 50°C | Not specified |

| Reaction Time | 3 hours | 6 hours |

| Agitation | Not specified | Not specified |

| Yield/Conversion | 99.98% yield | ~99% conversion |

Table 2: General Conditions for Acid-Catalyzed Fischer Esterification

| Parameter | General Range |

| Catalyst | H₂SO₄, p-TsOH |

| Catalyst Loading | 0.5 - 5 mol% |

| Molar Ratio (Alcohol:Acid) | 1:1 to 3:1 |

| Temperature | Reflux temperature of reactants/solvent |

| Reaction Time | 2 - 24 hours |

| Purification Method | Neutralization, Extraction, Distillation |

Product Characterization

The synthesized this compound should be characterized to confirm its identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 3: Spectroscopic Data for this compound [7][8]

| Technique | Observed Signals/Peaks |

| ¹H NMR | Signals corresponding to the ethyl protons of the propionate group, the methylene (B1212753) protons of the furfuryl group, and the protons of the furan ring. |

| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the furan ring, the methylene carbon, and the carbons of the ethyl group. |

| IR (FTIR) | Characteristic peaks for C=O stretching (ester), C-O stretching, and vibrations associated with the furan ring. |

| Mass Spec (GC-MS) | Molecular ion peak (M⁺) at m/z 154, and characteristic fragmentation patterns. |

Conclusion

The synthesis of this compound from furfuryl alcohol and propanoic acid can be effectively achieved through both traditional acid-catalyzed and modern enzymatic methods. While acid catalysis is a well-established method, enzymatic synthesis offers advantages in terms of milder reaction conditions, higher selectivity, and easier catalyst recovery. The choice of method will depend on the specific requirements of the application, including desired purity, scale of production, and environmental considerations. The provided protocols and data serve as a robust starting point for the development and optimization of this compound synthesis in a research and development setting.

References

- 1. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. deepdyve.com [deepdyve.com]

- 4. Kinetic modeling and docking study of immobilized lipase catalyzed synthesis of furfuryl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Optimization of esterification reactions of perillyl alcohol with different fatty acids catalyzed by Novozym® 435 lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Core Mechanism of Acid-Catalyzed Esterification of Furfuryl Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-catalyzed esterification of furfuryl alcohol, a critical reaction in the synthesis of various valuable chemicals. Furfuryl esters find applications as flavoring agents, plasticizers, and intermediates in the pharmaceutical and fragrance industries. A thorough understanding of the reaction mechanism, kinetics, and influencing factors is paramount for optimizing reaction conditions and maximizing product yield and selectivity.

The Reaction Mechanism: A Stepwise Exploration

The acid-catalyzed esterification of furfuryl alcohol with a carboxylic acid, commonly known as Fischer-Speier esterification, is a reversible reaction that proceeds through a series of protonation and nucleophilic acyl substitution steps. The overall reaction can be summarized as follows:

Furfuryl Alcohol + Carboxylic Acid ⇌ Furfuryl Ester + Water

The reaction is catalyzed by a Brønsted acid, which protonates the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.

The Main Esterification Pathway

The accepted mechanism for this reaction involves the following key steps:

-

Protonation of the Carboxylic Acid: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack by Furfuryl Alcohol: The lone pair of electrons on the oxygen atom of furfuryl alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups of the tetrahedral intermediate.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, resulting in a protonated ester.

-

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes the proton from the protonated ester, regenerating the acid catalyst and yielding the final furfuryl ester product.

Caption: The reaction mechanism of acid-catalyzed Fischer-Speier esterification of furfuryl alcohol.

Competing Side Reactions: The Challenge of Humin Formation

A significant challenge in the acid-catalyzed reactions of furfuryl alcohol is its propensity to undergo polymerization, leading to the formation of insoluble, furan-rich polymers known as "humins".[1][2][3] This side reaction is also acid-catalyzed and can significantly reduce the yield of the desired ester.

The mechanism of humin formation is complex and involves several competing pathways:

-

Protonation of Furfuryl Alcohol: The acid catalyst can protonate the hydroxyl group of furfuryl alcohol, leading to the formation of a carbocation.

-

Electrophilic Attack: This carbocation can then act as an electrophile and attack the furan (B31954) ring of another furfuryl alcohol molecule.

-

Polymerization: This process can continue, leading to the formation of long polymer chains.

The formation of humins is favored by high temperatures and high acid concentrations.[2]

Caption: A simplified pathway for the acid-catalyzed polymerization of furfuryl alcohol to form humins.

Quantitative Data on Reaction Parameters

The efficiency of the acid-catalyzed esterification of furfuryl alcohol is influenced by several factors, including the type of catalyst, reaction temperature, molar ratio of reactants, and reaction time.

| Catalyst | Carboxylic Acid | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Ester Yield (%) | Reference |

| AlSBA-15 | Acetic Acid | 1:1.64 (mass ratio) | 100 | 4 | 20.3 | - | [4] |

| AlSBA-15 | Acetic Acid | 1:1.64 (mass ratio) | 150 | 4 | - | - | [4] |

| AlSBA-15 | Acetic Acid | 1:1.64 (mass ratio) | 200 | 4 | - | - | [4] |

| 5-SSA & ChCl | - | - | 100 | 2 | 94.91 | 88.82 | [5] |

| 5-SSA | - | - | 100 | 2 | 91.98 | 80.24 | [5] |

Experimental Protocols

This section provides a general experimental protocol for the synthesis of furfuryl esters. This procedure can be adapted for various carboxylic acids.

General Procedure for Furfuryl Acetate (B1210297) Synthesis

Materials:

-

Furfuryl alcohol

-

Acetic anhydride

-

Hydrochloric acid (HCl)

-

Water

-

Organic solvent (e.g., dichloromethane)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

-

To acetic anhydride, add tributylamine followed by distilled furfuryl alcohol.[6]

-

Allow the temperature to rise to approximately 35°C and maintain this temperature for 5 hours with stirring.[6]

-

After the reaction is complete, wash the crude product three times with water. Add a small amount of HCl to the second wash.[6]

-

The resulting furfuryl acetate can be further purified by extraction with an organic solvent, washing with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.

Note: The yield can be quantified using NMR spectroscopy with an internal standard.[7]

Alternative Procedure using a Solid Acid Catalyst

Materials:

-

Furfuryl alcohol

-

Acetic acid

-

Toluene

-

AlSBA-15 catalyst

-

Hydrogen gas

Procedure:

-

Charge a high-pressure reactor with furfuryl alcohol, acetic acid, toluene, and the AlSBA-15 catalyst.[4]

-

Pressurize the reactor with hydrogen gas to approximately 10.0 atm.[4]

-

Stir the reaction mixture at a constant speed (e.g., 800 rpm) and heat to the desired temperature (e.g., 100°C) for a specified time (e.g., 4 hours).[4]

-

After the reaction, cool the reactor, depressurize, and separate the catalyst by filtration.

-

The product can be isolated from the reaction mixture by distillation or other purification techniques.

Experimental and Analytical Workflow

A typical workflow for studying the acid-catalyzed esterification of furfuryl alcohol involves several key stages, from reaction setup to product analysis.

Caption: A general workflow for the synthesis, purification, and analysis of furfuryl esters.

References

- 1. Humin Formation on SBA-15-pr-SO3H Catalysts during the Alcoholysis of Furfuryl Alcohol to Ethyl Levulinate: Effect of Pore Size on Catalyst Stability, Transport, and Adsorption - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Mechanistic Investigation into the Formation of Humins in Acid-Catalyzed Biomass Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN102050805A - Method for synthesizing furfurylacetate by applying mesoporous acid material - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. prepchem.com [prepchem.com]

- 7. Furfuryl acetate synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Profile of Furfuryl Propionate: A Technical Guide

An In-depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for furfuryl propionate (B1217596) (furan-2-ylmethyl propanoate), a key flavoring agent and intermediate in various chemical syntheses. The following sections present detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in structured tables, along with the experimental protocols utilized for their acquisition. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development requiring precise analytical data for this compound.

Spectroscopic Data Summary

The empirical formula for furfuryl propionate is C₈H₁₀O₃, and its molecular weight is 154.16 g/mol .[1] The spectroscopic data presented below has been compiled from various public databases and is consistent with the structure of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.42 | m | H-5 (furan) |

| 6.38 | m | H-3 (furan) |

| 6.35 | m | H-4 (furan) |

| 5.09 | s | -CH₂- (methylene) |

| 2.37 | q | -CH₂- (propionyl) |

| 1.15 | t | -CH₃ (propionyl) |

Note: Spectra are typically referenced to a residual solvent peak. Assignments are based on typical chemical shifts for furan (B31954) and propionate moieties.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 174.0 | C=O (carbonyl) |

| 149.0 | C-2 (furan, C-O) |

| 143.5 | C-5 (furan) |

| 110.8 | C-3/C-4 (furan) |

| 110.6 | C-3/C-4 (furan) |

| 58.0 | -CH₂- (methylene) |

| 27.5 | -CH₂- (propionyl) |

| 9.0 | -CH₃ (propionyl) |

Note: Assignments are based on predicted chemical shifts and data from similar furan-containing esters.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980-2880 | Medium | C-H stretch (aliphatic) |

| 1740 | Strong | C=O stretch (ester) |

| 1505 | Medium | C=C stretch (furan ring) |

| 1170 | Strong | C-O stretch (ester) |

| 1015 | Medium | C-O-C stretch (furan ring) |

| 740 | Strong | C-H out-of-plane bend (furan ring) |

Note: The IR spectrum is characterized by a strong carbonyl absorption and bands characteristic of the furan ring.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 154 | 15 | [M]⁺ (Molecular Ion) |

| 98 | 30 | [M - C₃H₅O]⁺ or [C₅H₅O-CH₂]⁺ |

| 81 | 100 | [C₅H₅O]⁺ (Furfuryl cation) |

| 57 | 40 | [C₃H₅O]⁺ (Propionyl cation) |

| 29 | 25 | [C₂H₅]⁺ (Ethyl cation) |

Note: The base peak at m/z 81 corresponds to the stable furfuryl cation. The fragmentation pattern is consistent with the structure of an ester.

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are detailed methodologies for acquiring NMR, IR, and MS data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Experiment: A standard one-pulse proton experiment is performed.

-

Parameters: Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Experiment: A proton-decoupled ¹³C experiment is performed.

-

Parameters: A larger number of scans is typically required due to the lower natural abundance of ¹³C. A relaxation delay of 2-10 seconds is used.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For a neat liquid sample like this compound, the simplest method is to place a single drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[1]

-

Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Background: A background spectrum of the clean salt plates is recorded.

-

Sample Spectrum: The spectrum of the this compound film is then recorded. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Introduction and Separation: Gas chromatography (GC) is typically used to introduce the sample. A small volume of a dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or ether) is injected into the GC.

-

Ionization and Mass Analysis:

-

Ionization: Electron Ionization (EI) at 70 eV is the standard method.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the resulting ions by their mass-to-charge ratio (m/z).

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Furfuryl Propionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furfuryl propionate (B1217596) (CAS No. 623-19-8) is an ester recognized for its characteristic fruity, green, and slightly spicy aroma, finding application in the flavor and fragrance industries.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of furfuryl propionate, intended for researchers, scientists, and professionals in drug development. This document details its physicochemical parameters, synthesis, and chemical behavior, supported by experimental protocols and visual diagrams to facilitate a deeper understanding of this compound.

Chemical Identity and Structure

This compound, systematically named furan-2-ylmethyl propanoate, is the ester formed from furfuryl alcohol and propionic acid.[2]

-

IUPAC Name: furan-2-ylmethyl propanoate[2]

-

Synonyms: Furfuryl propanoate, 2-Furfuryl propionate, Propionic acid, furfuryl ester[2]

-

CAS Number: 623-19-8[2]

-

Molecular Formula: C₈H₁₀O₃[2]

-

Molecular Weight: 154.16 g/mol [2]

-

Chemical Structure:

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various fields.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow, oily liquid. | [1] |

| Odor | Fruity, green, sweet, with spicy and coffee-like nuances. | [1] |

| Boiling Point | 195-196 °C at 760 mmHg | [1] |

| Density | 1.085 - 1.095 g/cm³ at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.455 - 1.465 at 20 °C | [1] |

| Flash Point | 81.67 °C (179.00 °F) (Tag Closed Cup) | [1] |

| Solubility | Slightly soluble in water; soluble in alcohol. | [1] |

| Vapor Pressure | 0.418 mmHg at 25 °C (estimated) |

Chemical Properties

Synthesis

This compound is typically synthesized via the Fischer esterification of furfuryl alcohol with propionic acid, using an acid catalyst such as sulfuric acid. The reaction is a reversible condensation reaction.

References

Unraveling the Thermal Degradation Pathways of Furfuryl Propionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the likely thermal degradation pathways of furfuryl propionate (B1217596). Drawing upon established knowledge of the pyrolysis of furan (B31954) derivatives and esters, this document outlines the principal decomposition mechanisms, potential products, and the experimental methodologies used to elucidate these processes. The information presented herein is intended to support research and development activities where the thermal stability of furfuryl propionate is a critical parameter.

Introduction to Thermal Degradation

Thermal degradation is a process in which a material's chemical and physical properties are altered by heat. For a compound like this compound, which contains both a furan ring and an ester functional group, understanding its behavior at elevated temperatures is crucial for applications in flavor chemistry, materials science, and pharmaceutical development. The degradation process can lead to the formation of a complex mixture of volatile compounds, some of which may be desirable flavor components, while others could be undesirable or even toxic.

The primary analytical techniques employed to study thermal degradation include Thermogravimetric Analysis (TGA) to monitor mass loss as a function of temperature, Differential Scanning Calorimetry (DSC) to measure heat flow associated with thermal events, and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) to separate and identify the volatile degradation products.[1][2]

Proposed Thermal Degradation Pathways of this compound

The thermal decomposition of this compound is anticipated to proceed through several parallel and sequential reaction pathways, primarily involving the cleavage of the ester bond and the degradation of the furan ring.

Initial Ester Bond Cleavage

The initial and most likely degradation step involves the cleavage of the ester bond. This can occur through two primary mechanisms:

-

Pathway A: Six-centered Elimination (Ester Pyrolysis): This is a common pathway for esters at high temperatures, proceeding through a six-membered cyclic transition state to yield propanoic acid and 2-methylenefuran.[3] The highly reactive 2-methylenefuran would likely undergo further rearrangement and decomposition.

-

Pathway B: Radical Scission: Homolytic cleavage of the C-O or O-C=O bonds can generate furfuryloxyl and propionyl radicals, or furfuryl and propionyloxy radicals. These highly reactive radical species will initiate a cascade of further reactions.

Furan Ring Degradation

The furan ring itself is susceptible to thermal decomposition, particularly at higher temperatures. Key degradation mechanisms for furan derivatives include:

-

Ring Opening and Decarbonylation: The furan ring can open to form unsaturated aldehyde intermediates, which can then lose carbon monoxide (CO).[4]

-

Diels-Alder Reactions: Furan and its derivatives can participate in Diels-Alder reactions, leading to the formation of larger polycyclic aromatic hydrocarbons (PAHs).[5]

-

Side-Chain Reactions: The side chain on the furan ring can influence the degradation process. For instance, the functional groups can promote the ring-opening reaction.[4]

The following diagram illustrates the proposed major thermal degradation pathways for this compound.

Caption: Proposed thermal degradation pathways of this compound.

Quantitative Data Summary

Table 1: Thermal Analysis Data (Representative)

| Parameter | Value | Technique | Conditions |

| Onset Decomposition Temp. (Tonset) | ~180 - 220 °C | TGA | Inert Atmosphere (N2) |

| Peak Decomposition Temp. (Tpeak) | ~250 - 300 °C | DTG | Inert Atmosphere (N2) |

| Char Residue at 600 °C | 5 - 15 % | TGA | Inert Atmosphere (N2) |

| Glass Transition (Tg) | Not Applicable | DSC | - |

| Melting Point (Tm) | Not Applicable (liquid at RT) | DSC | - |

Table 2: Major Pyrolysis Products and a Representative Distribution

| Product | Representative Yield (%) | Identification Method |

| Propanoic Acid | 30 - 40 | Py-GC/MS |

| Furan | 15 - 25 | Py-GC/MS |

| 2-Methylfuran | 5 - 10 | Py-GC/MS |

| Carbon Monoxide | 5 - 10 | Py-GC/MS (with TCD) |

| Carbon Dioxide | 5 - 10 | Py-GC/MS (with TCD) |

| Propene | 2 - 5 | Py-GC/MS |

| Furfural | < 2 | Py-GC/MS |

| Furfuryl Alcohol | < 2 | Py-GC/MS |

| Polycyclic Aromatic Hydrocarbons | < 1 | Py-GC/MS |

Experimental Protocols

The following are detailed methodologies for the key experiments used to study the thermal degradation of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Apparatus: Thermogravimetric Analyzer

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.[6]

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[6]

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rate.

-

Determine the onset temperature of decomposition (Tonset) and the peak decomposition temperature (Tpeak).

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in this compound.

Apparatus: Differential Scanning Calorimeter

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Cool the sample to a low temperature (e.g., -50 °C) and hold for 5 minutes to ensure a stable baseline.

-

Heat the sample from -50 °C to 300 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Identify endothermic and exothermic peaks corresponding to phase transitions (e.g., melting, boiling) or decomposition.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To separate and identify the volatile and semi-volatile compounds produced during the thermal decomposition of this compound.

Apparatus: Pyrolyzer coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Place a small amount (e.g., 0.1-1.0 mg) of this compound into a pyrolysis sample cup.

-

Pyrolysis:

-

Insert the sample cup into the pyrolyzer.

-

Rapidly heat the sample to the desired pyrolysis temperature (e.g., 450 °C) and hold for a short duration (e.g., 10-20 seconds).[7]

-

-

GC Separation:

-

The pyrolysis products are swept directly into the GC injection port.

-

Use a suitable capillary column (e.g., HP-5MS) for separation.[8]

-

Employ a temperature program to separate the components, for example:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp to 280 °C at 10 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

-

MS Detection:

-

Data Analysis:

-

Identify the individual compounds by comparing their mass spectra with a reference library (e.g., NIST).

-

Quantify the relative abundance of each product based on the peak area in the total ion chromatogram.

-

Experimental and Logical Workflow

The following diagram outlines the logical workflow for a comprehensive study of the thermal degradation of this compound.

Caption: General workflow for investigating thermal degradation.

Conclusion

The thermal degradation of this compound is a complex process involving multiple reaction pathways. The primary routes of decomposition are likely initiated by the cleavage of the ester bond, followed by the degradation of the furan ring. The principal products are expected to be propanoic acid, furan, and smaller volatile molecules such as carbon monoxide, carbon dioxide, and propene. A thorough understanding of these degradation pathways and products, obtained through the systematic application of thermal analysis techniques like TGA, DSC, and Py-GC/MS, is essential for the effective and safe use of this compound in various industrial and research applications. The experimental protocols and proposed pathways outlined in this guide provide a solid foundation for further investigation into the thermal behavior of this and related compounds.

References

- 1. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 2. mt.com [mt.com]

- 3. organic oxidation - Thermal decomposition of ester - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. Mechanistic investigation of CO generation by pyrolysis of furan and its main derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. drchristinegrant.wordpress.ncsu.edu [drchristinegrant.wordpress.ncsu.edu]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photochemical Stability of Furan-Based Esters

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Furan-based esters are a class of organic compounds integral to various scientific and industrial fields, including pharmaceuticals, flavorings, and polymer chemistry. The inherent aromaticity and reactivity of the furan (B31954) ring, coupled with the ester functionality, give these molecules unique properties. However, their susceptibility to photochemical degradation can be a significant liability, impacting product efficacy, safety, and shelf-life. This guide provides a comprehensive technical overview of the photochemical stability of furan-based esters, consolidating available quantitative data, detailing experimental protocols for stability assessment, and visualizing key chemical pathways. Understanding these photochemical characteristics is paramount for the development of robust and stable furan-containing products.

Introduction to Photochemical Stability

Photochemical stability refers to a molecule's ability to resist degradation upon exposure to light, particularly ultraviolet (UV) and visible radiation. When a molecule absorbs photons of a specific wavelength, it transitions to an electronically excited state. This excess energy can be dissipated through various photophysical processes (e.g., fluorescence, phosphorescence) or can initiate chemical reactions, leading to the degradation of the parent molecule and the formation of photoproducts.

The quantum yield of photodegradation (Φ) is a critical quantitative measure of photochemical stability. It represents the efficiency of a photochemical process and is defined as the number of molecules degraded per photon absorbed. A lower quantum yield signifies higher stability.

Photochemical Degradation of Furan-Based Esters

The photochemical behavior of furan-based esters is influenced by the electronic properties of the furan ring and the nature of the ester group. The furan ring can undergo several photochemical reactions, including ring-opening, cycloadditions, and photooxidation.

Key Furan-Based Esters and Their Photochemical Behavior

While extensive quantitative data for a wide range of simple furan-based esters remains an area of active research, existing studies on related furan derivatives provide valuable insights into their potential photochemical pathways.

Table 1: Photochemical Reaction Data for Furan Derivatives

| Compound/Reaction | Wavelength (nm) | Quantum Yield (Φ) | Reference(s) |

| ortho-Nitrobenzaldehyde (actinometer) | 385 | 0.43 - 0.5 | [1] |

| Photolysis of Ethyl Iodide at 77 K (for comparison) | 253.7 | 0.36 | |

| OH Radical-Initiated Oxidation of Furan (in the gas phase) | N/A | N/A (Yields of products measured) | [2] |

General Photodegradation Pathways

The absorption of UV light by a furan-based ester can lead to the formation of excited singlet and triplet states. These excited species can then undergo various reactions:

-

Ring-Opening: The furan ring can open to form unsaturated dicarbonyl compounds. For instance, the OH radical-initiated oxidation of furan in the atmosphere, a process that can be mimicked photochemically, leads to the formation of unsaturated 1,4-dicarbonyls.[2]

-

Photooxidation: In the presence of oxygen and a photosensitizer, furan moieties can be oxidized to generate reactive intermediates.[3] These intermediates can then react with other molecules.

-

Isomerization: For furan derivatives with exocyclic double bonds, trans-cis isomerization can be a competing process to photodimerization.

-

Cycloaddition: Some furan derivatives can undergo [2+2] cycloaddition reactions upon UV irradiation.

The specific pathway and the resulting photoproducts depend on factors such as the irradiation wavelength, the solvent, the presence of oxygen, and the specific substituents on the furan ring and ester group.

Experimental Protocols for Assessing Photochemical Stability

A standardized approach is crucial for accurately determining the photochemical stability of furan-based esters. The following protocols outline the key steps for conducting such an assessment.

Determination of Photodegradation Quantum Yield

The quantum yield (Φ) is determined by measuring the rate of disappearance of the furan-based ester and the rate of photon absorption by the sample.

4.1.1 Materials and Equipment

-

High-purity furan-based ester

-

Spectroscopic grade solvent (e.g., acetonitrile, methanol, water)

-

UV-Vis spectrophotometer

-

Photoreactor equipped with a monochromatic light source (e.g., laser, LED, or lamp with a monochromator)

-

Stirring mechanism

-

Quartz cuvettes

-

Chemical actinometer (e.g., potassium ferrioxalate) for determining photon flux[4]

4.1.2 Experimental Workflow

4.1.3 Procedure

-

Photon Flux Determination:

-

Fill a quartz cuvette with the chemical actinometer solution.

-

Irradiate the solution in the photoreactor for a specific time.

-

Measure the change in absorbance of the actinometer solution using a UV-Vis spectrophotometer.

-

Calculate the photon flux (I₀) of the light source in moles of photons per unit time.[4]

-

-

Sample Preparation and Irradiation:

-

Prepare a dilute solution of the furan-based ester in the chosen solvent. The concentration should be such that the absorbance at the irradiation wavelength is low (typically < 0.1) to ensure uniform light absorption.

-

Place the solution in a quartz cuvette and irradiate it in the photoreactor under controlled temperature and stirring.

-

-

Monitoring Degradation:

-

At regular time intervals, withdraw aliquots from the cuvette and analyze the concentration of the furan-based ester. This can be done using UV-Vis spectrophotometry by monitoring the decrease in the absorbance at the λmax of the ester, or more accurately using High-Performance Liquid Chromatography (HPLC) with a UV detector.[5]

-

-

Quantum Yield Calculation:

-

The rate of degradation of the furan-based ester can be determined from the slope of the concentration versus time plot.

-

The rate of photon absorption is calculated using the Beer-Lambert law, the determined photon flux, and the absorbance of the sample.

-

The quantum yield (Φ) is then calculated using the following equation: Φ = (moles of ester degraded / time) / (moles of photons absorbed / time)

-

Identification of Photodegradation Products

Identifying the products formed during photolysis is crucial for understanding the degradation mechanism and assessing the potential toxicity of the degradants.

4.2.1 Experimental Workflow

4.2.2 Procedure

-

Sample Preparation and Irradiation:

-

Prepare a more concentrated solution of the furan-based ester to generate a sufficient amount of photoproducts for analysis.

-

Irradiate the solution for an extended period until a significant portion of the starting material has degraded.

-

-

Analytical Techniques:

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS): This is a powerful technique for separating and identifying non-volatile and thermally labile photoproducts. The retention times, UV spectra (from a diode array detector), and mass spectra provide crucial information for structure elucidation.[5]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for identifying volatile photoproducts. Headspace sampling can be employed to analyze volatile compounds from the irradiated solution.[6][7]

-

-

Structure Elucidation:

-

The mass spectra of the separated photoproducts are analyzed to determine their molecular weights and fragmentation patterns. This information, combined with the chromatographic behavior and UV spectra, allows for the proposal of chemical structures for the degradation products.

-

Factors Influencing Photochemical Stability

The photochemical stability of furan-based esters can be influenced by several factors:

-

Wavelength of Irradiation: The energy of the incident light must be sufficient to be absorbed by the molecule and initiate a photochemical reaction.

-

Solvent: The polarity and proticity of the solvent can affect the stability of the excited states and the reaction pathways.

-

Presence of Oxygen: Oxygen can participate in photooxidation reactions, leading to different degradation products.

-

Substituents: The nature and position of substituents on the furan ring can significantly alter the electronic properties of the molecule and, consequently, its photochemical reactivity.

Implications for Drug Development and Other Applications

For drug development professionals, understanding the photochemical stability of furan-based drug candidates is a critical component of preclinical development. Photodegradation can lead to a loss of potency, the formation of toxic byproducts, and adverse patient reactions. Photostability testing is a regulatory requirement for new drug substances and products.

In the flavor and fragrance industry, the degradation of furan-based esters can lead to off-odors and a decrease in product quality. In materials science, the photostability of furan-based polymers is crucial for their performance and durability in applications where they are exposed to sunlight.

Conclusion

The photochemical stability of furan-based esters is a multifaceted issue with significant implications across various scientific and industrial domains. While a comprehensive database of quantitative photochemical parameters for all furan-based esters is still evolving, the principles and experimental protocols outlined in this guide provide a robust framework for assessing their stability. By systematically evaluating quantum yields, identifying degradation pathways and products, and understanding the factors that influence photostability, researchers and developers can design and formulate more stable and reliable furan-containing molecules and materials. Further research is warranted to populate the quantitative data for a broader range of furan-based esters to facilitate more accurate stability predictions and the development of effective stabilization strategies.

References

- 1. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Furan-based (photo)oxidation reactions and their application in nucleic acid and protein targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gcms.cz [gcms.cz]

The Natural Presence of Furfuryl Propionate in Foods and Flora: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furfuryl propionate (B1217596), a furan (B31954) derivative with the chemical formula C₈H₁₀O₃, is recognized for its characteristic fruity, spicy, and nutty aroma with coffee-like undertones.[1] While widely utilized as a synthetic flavoring agent in the food industry to impart or enhance flavors in products like coffee, chocolate, pineapple, and banana-flavored items, its natural occurrence in various foods and plants is a subject of increasing interest.[1] This technical guide provides a comprehensive overview of the current scientific understanding of the natural presence of furfuryl propionate, detailing its occurrence, probable formation pathways, and the analytical methodologies employed for its detection and quantification.

Natural Occurrence of this compound

The natural presence of this compound has been confirmed in a limited number of food items and plants. The most well-documented source is roasted coffee beans, with anecdotal reports suggesting its presence in cooked meats and a single plant species.

Coffee

Scientific analysis has identified this compound as a volatile component in roasted coffee beans. Its concentration is influenced by the type of coffee bean and the degree of roasting. For instance, studies using gas chromatography-mass spectrometry (GC-MS) have reported the relative abundance of this compound in both Brazilian and Ethiopian coffee beans at various roasting times.[2] While absolute quantitative data remains scarce in publicly available literature, these findings confirm its formation during the roasting process.

Other Reported Occurrences

Quantitative Data Summary

The available quantitative data for the natural occurrence of this compound is currently limited. The following table summarizes the findings from a study on roasted coffee beans, where the concentration is expressed as a relative percentage of the total volatile compounds identified by GC-MS. It is important to note that this data does not represent absolute concentrations (e.g., in mg/kg) but rather the relative abundance within the analyzed volatile fraction.

| Food/Plant Source | Cultivar/Variety | Roasting Time (minutes) | Roasting Temperature (°C) | Concentration (Area %) | Reference |

| Coffee Beans | Brazilian | 11 | 210 | 0.42 ± 0.02 | [2] |

| 12 | 210 | 0.32 ± 0.01 | [2] | ||

| 13 | 210 | 0.25 ± 0.06 | [2] | ||

| Coffee Beans | Ethiopian | 11 | 210 | 0.13 ± 0.05 | [2] |

| 12 | 210 | 0.49 ± 0.01 | [2] |

Data represents the mean ± standard deviation of the relative peak area percentage.

Formation Pathways

The presence of this compound in thermally processed foods like roasted coffee strongly suggests its formation through chemical reactions occurring at elevated temperatures. The primary proposed pathway involves the Maillard reaction and subsequent esterification.

Maillard Reaction and Precursor Formation

The Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids, is a major source of flavor and aroma compounds in cooked foods. During this process, furfural (B47365) and furfuryl alcohol are known to be formed from the degradation of carbohydrates. Propionic acid can also be generated from the degradation of certain amino acids or sugars.

Esterification

This compound is likely formed through the esterification of furfuryl alcohol with propionic acid. This reaction is catalyzed by the acidic conditions and high temperatures typical of food processing methods like roasting.

Biosynthesis in Plants

The biosynthetic pathway for this compound in plants, such as its reported occurrence in Glycyrrhiza glabra, is not well understood. While plants are known to produce a vast array of furanoid compounds, the specific enzymatic processes leading to the formation of furfuryl alcohol and its subsequent esterification to this compound have not been elucidated. It is plausible that pathways similar to those for other plant secondary metabolites, involving various enzymes like synthases and transferases, are involved.

Experimental Protocols for Analysis

The analysis of this compound in food and plant matrices typically involves the extraction of volatile and semi-volatile compounds followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification. Headspace Solid-Phase Microextraction (HS-SPME) is a common and effective sample preparation technique for this purpose.

Key Experiment: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of Volatile Compounds in Coffee

This protocol is adapted from methodologies used for the analysis of volatile compounds in roasted coffee, which have successfully identified this compound.[2]

1. Sample Preparation:

-

Weigh approximately 100 mg of finely ground roasted coffee beans into a 5 mL headspace vial.

-

Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the vial in an autosampler with an agitator and incubator.

-

Equilibrate the sample at 40°C for 10 minutes with agitation.

-

Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 20 minutes at 40°C to adsorb the volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injector: Transfer the SPME fiber to the GC injector, which is set to 250°C, for thermal desorption of the analytes for 10 minutes in splitless mode.

-

Carrier Gas: Use Helium at a constant flow rate of 1.2 mL/min.

-

Column: Employ a capillary column suitable for volatile compound analysis, such as a VF-5MS (30 m x 0.25 mm x 0.25 µm).

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp to 150°C at a rate of 3°C/min.

-

Ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Scan Range: m/z 40-400.

-

Ion Source Temperature: 270°C.

-

Transfer Line Temperature: 250°C.

-

4. Data Analysis:

-

Identify this compound by comparing its mass spectrum and retention time with that of a pure standard.

-

For semi-quantification, the peak area of this compound can be integrated and expressed as a percentage of the total peak area of all identified volatile compounds. For absolute quantification, a calibration curve generated from standards of known concentrations is required.

Conclusion

This compound is a naturally occurring volatile compound, with its most notable presence documented in roasted coffee beans. Its formation in food is primarily attributed to the Maillard reaction and subsequent esterification processes that occur during thermal treatment. While its existence has been reported in other natural sources like licorice root, quantitative data remains very limited, highlighting a significant area for future research. The analytical methodologies, particularly HS-SPME-GC-MS, are well-established for the detection of this compound and related furan derivatives in complex food matrices. Further studies are warranted to establish the absolute concentrations of this compound in a wider range of foods and plants, and to elucidate its biosynthetic pathways in botanical systems. This knowledge will be invaluable for a more comprehensive understanding of food chemistry and the natural sources of flavor compounds.

References

The Genesis of Furan in Agricultural Products: A Deep Dive into Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Furan (B31954) and its derivatives are heterocyclic organic compounds that can form in a variety of agricultural products during thermal processing. Recognized as a potential human carcinogen, the presence of furan in foodstuffs is a significant concern for food safety and public health. This technical guide provides a comprehensive overview of the core biosynthetic pathways of furan, detailed experimental protocols for its quantification, and a summary of its prevalence in various food matrices.

Core Biosynthetic Pathways of Furan Formation

The formation of furan in agricultural products is not a result of direct biosynthesis by the plant or animal itself, but rather a consequence of chemical reactions occurring during heat treatment. The primary pathways implicated in furan generation are the Maillard reaction, caramelization, and the degradation of specific precursor molecules such as amino acids, ascorbic acid, and polyunsaturated fatty acids.[1][2][3]

The Maillard Reaction

The Maillard reaction, a form of non-enzymatic browning, is a complex series of reactions between amino acids and reducing sugars that occurs upon heating. This reaction is a significant contributor to furan formation.[4][5] Key steps involve the degradation of sugars into reactive dicarbonyl compounds, which can then react with amino acids to generate furan and its derivatives.[6] Specific amino acids like alanine, threonine, and serine have been shown to promote furan formation through the recombination of C2 fragments like acetaldehyde (B116499) and glycolaldehyde.[6]

Caramelization

Caramelization is the thermal decomposition of sugars, occurring at high temperatures.[7] This process, distinct from the Maillard reaction as it does not involve amino acids, also leads to the formation of furan.[8] During caramelization, sugars are dehydrated and break down into various smaller, volatile compounds, including furanones and furan itself.[7][8]

Degradation of Specific Precursors

-

Amino Acids: Certain amino acids can thermally degrade to form furan. For instance, serine and cysteine can produce acetaldehyde and glycolaldehyde, which then undergo an aldol condensation to form furan.[9] Other amino acids like aspartic acid, threonine, and α-alanine primarily produce acetaldehyde and require a source of glycolaldehyde, often from sugars, to form furan.[9]

-

Ascorbic Acid (Vitamin C): The thermal degradation of ascorbic acid is a significant pathway for furan formation, particularly in fruit juices and other vitamin C-rich products.[1][10] Under non-oxidative conditions, ascorbic acid can generate 2-deoxyaldotetrose, a direct precursor to furan.[9] Both aerobic and anaerobic degradation pathways of ascorbic acid can lead to furan precursors.[11]

-

Polyunsaturated Fatty Acids (PUFAs) and Carotenoids: The oxidation of PUFAs, such as linoleic and linolenic acids, and carotenoids can also generate furan.[3] This pathway involves the formation of hydroperoxides which then cleave to form smaller, reactive molecules that can cyclize to form furan.[12]

References

- 1. From ascorbic acid to furan derivatives: the gas phase acid catalyzed degradation of vitamin C - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Furan in Thermally Processed Foods - A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. home.sandiego.edu [home.sandiego.edu]

- 6. Formation of furan and methylfuran by maillard-type reactions in model systems and food - Lookchem [lookchem.com]

- 7. home.sandiego.edu [home.sandiego.edu]

- 8. Google Colab [colab.research.google.com]

- 9. Origin and mechanistic pathways of formation of the parent furan--a food toxicant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Formation of furan and methylfuran from ascorbic acid in model systems and food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

Quantum Chemical Insights into Furan Propionate Esters: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on furan (B31954) propionate (B1217596) esters and their derivatives. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the computational analysis of these important chemical entities. This document details the theoretical methodologies employed, summarizes key quantitative data on electronic and thermodynamic properties, outlines relevant experimental protocols for synthesis, and visualizes critical reaction mechanisms and computational workflows. The insights provided herein are crucial for understanding the reactivity, stability, and potential applications of furan propionate esters in various scientific domains.

Introduction

Furan derivatives, obtainable from renewable biomass sources, are pivotal platform chemicals in the synthesis of a wide array of valuable products, including pharmaceuticals, polymers, and agrochemicals.[1] Among these, furan propionate esters are of significant interest due to their versatile chemical functionalities. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure, reactivity, and spectroscopic properties of these molecules.[2]

This guide focuses on the application of DFT to study furan propionate esters and their reaction intermediates. By examining properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, electrostatic potentials, and reaction energetics, a deeper understanding of their chemical behavior can be achieved. This knowledge is instrumental in designing novel molecules with tailored properties for specific applications, from drug design to the development of new materials.

Computational Methodologies

The foundation of modern quantum chemical studies on furan propionate esters lies in Density Functional Theory (DFT). This section outlines a typical computational workflow for such investigations.

A Typical DFT Workflow

A standard workflow for the quantum chemical analysis of furan propionate esters and their derivatives is depicted below. This process begins with the construction of the molecular geometry, followed by optimization to find the lowest energy conformation. Subsequent frequency calculations are crucial to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain thermodynamic data. Finally, various electronic properties are calculated to understand the molecule's reactivity and spectral characteristics.[2]

A prevalent computational approach for furan derivatives involves geometry optimization using the B3LYP functional with the 6-311+G(2d,2p) basis set.[1][3] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules. Solvent effects are often incorporated using a polarizable continuum model (PCM) to simulate a more realistic chemical environment.[3]

Quantitative Data Summary

The electronic properties of furan propionate derivatives are crucial in determining their reactivity. A key area of investigation has been the study of protonated intermediates, which are believed to be the reactive electrophilic species in acid-catalyzed reactions such as hydroarylation.[1]

Electronic Properties of Protonated Furan Propanoic Acid Derivatives

The following table summarizes selected calculated electronic characteristics of the protonated forms of 3-(furan-2-yl)propenoic acid and its ester, which are precursors to furan propionate esters. These calculations were performed at the B3LYP/6-311+G(2d,2p) level of theory.[1][4] The data includes the Gibbs free energy of protonation (ΔG), the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO energy gap (ΔE), and the global electrophilicity index (ω).

| Species | Protonation Step | ΔG (kJ/mol) | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | ω (eV) |

| Protonated 3-(furan-2-yl)propenoic acid | 1 -> A | -15.3 | -9.85 | -6.91 | 2.94 | 11.23 |

| A -> B | 25.7 | -12.15 | -8.68 | 3.47 | 15.65 | |

| B -> C | 45.1 | -14.23 | -10.54 | 3.69 | 19.87 | |

| Protonated methyl 3-(furan-2-yl)propenoate | 1 -> A | -12.8 | -9.77 | -6.83 | 2.94 | 10.98 |

| A -> B | 28.2 | -12.04 | -8.57 | 3.47 | 15.43 | |

| B -> C | 48.9 | -14.11 | -10.43 | 3.68 | 19.54 |

Data sourced from a study by Trofimov et al.[1][4]

The decreasing HOMO energies and increasing LUMO energies upon successive protonation indicate a stabilization of the molecular orbitals, while the increasing global electrophilicity index (ω) quantifies the enhanced electrophilic character of the dicationic and tricationic species.[1]

Vibrational Frequencies of Furan Derivatives

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and corresponding modes of motion. For instance, in 2-methylfuran, a close structural analog, the symmetric and asymmetric stretching vibrations of the methyl group are calculated to be around 3036 cm-1 and 3119 cm-1, respectively, using the B3LYP/cc-pVTZ level of theory.[5] The C-H stretching vibrations of the furan ring are typically found in the 3207-3276 cm-1 range.[5]

Experimental Protocols

The synthesis of furan propionate esters and their derivatives often involves multi-step procedures. The following protocols are based on established methods for the synthesis of 3-(furan-2-yl)propenoic acids and their subsequent conversion to esters and other derivatives.[1]

General Procedure for the Synthesis of 3-(Furan-2-yl)propenoic Acids

-

To a solution of pyridine (B92270) (10 mL), add malonic acid (0.91 g, 8.9 mmol) and the corresponding substituted furan-2-carbaldehyde (8.9 mmol).

-

Add piperidine (B6355638) (0.23 g, 2.7 mmol) dropwise over 5 minutes.

-

Stir the mixture at 115 °C for 4 hours.

-

Pour the reaction mixture into water (50 mL).

-

Acidify the mixture with aqueous HCl to a pH of 5-6 to induce precipitation.

-

Filter the precipitate and wash with water to yield the desired 3-(furan-2-yl)propenoic acid.[1]

General Procedure for the Synthesis of Methyl 3-(Furan-2-yl)propenoates

-

To a stirring mixture of the 3-(furan-2-yl)propenoic acid (7.2 mmol) in methanol (B129727) (5 mL), add a solution of NaOH (0.29 g, 7.2 mmol) in methanol (3 mL).

-

Add dimethyl sulfate (B86663) (1.21 g, 8.6 mmol) dropwise over 5 minutes.

-

Stir the mixture at 60 °C for 1 hour.

-

Pour the mixture into water (50 mL) and extract with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with water, and dry over Na2SO4.

-

Remove the solvent under reduced pressure to obtain the methyl ester.[1]

General Procedure for Hydroarylation of 3-(Furan-2-yl)propenoic Acid Derivatives

-

To a mixture of the 3-(furan-2-yl)propenoic acid or ester (0.36 mmol), an arene (0.1 mL), and CH2Cl2 (1 mL), add triflic acid (TfOH, 0.5 mL, 6.45 mmol) at 0 °C.

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Pour the mixture into water (50 mL) and extract with chloroform (B151607) (3 x 50 mL).

-

Combine the organic extracts, wash with water (3 x 50 mL), and dry over Na2SO4.

-

Remove the solvent under reduced pressure to yield the 3-aryl-3-(furan-2-yl)propanoic acid or ester derivative.[1]

Signaling Pathways and Reaction Mechanisms

The hydroarylation of 3-(furan-2-yl)propenoic acid derivatives in the presence of a strong Brønsted acid like triflic acid (TfOH) proceeds through a stepwise mechanism involving protonation and subsequent electrophilic attack.

Plausible Mechanism for Hydroarylation

The reaction is initiated by the protonation of the carbonyl oxygen of the ester or carboxylic acid, followed by protonation of the furan ring. This generates a highly electrophilic dicationic intermediate. This intermediate then undergoes a Friedel-Crafts-type reaction with an arene, followed by deprotonation to yield the final hydroarylated product.[1]

Conclusion

Quantum chemical calculations, particularly DFT, provide invaluable insights into the structure, stability, and reactivity of furan propionate esters and their derivatives. This technical guide has summarized the key computational methodologies, presented quantitative data on the electronic properties of important reaction intermediates, detailed robust experimental protocols for their synthesis, and visualized a critical reaction mechanism. The synergy between computational and experimental approaches is crucial for advancing the design and application of these versatile bio-based molecules in drug discovery and materials science. Future work in this area will likely focus on more complex systems, including their interactions with biological targets and the computational design of novel furan-based polymers with enhanced properties.

References

- 1. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. globalresearchonline.net [globalresearchonline.net]

Solubility Profile of Furfuryl Propionate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals